molecular formula C15H18N2O4S B2372371 N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide CAS No. 354786-22-4

N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide

Cat. No.: B2372371
CAS No.: 354786-22-4
M. Wt: 322.38
InChI Key: IGIIOSBQAMKSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a synthetic organic compound designed for advanced pharmaceutical and biochemical research. It features a benzo[d]isothiazol-1,1-dioxide-3-one core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds within this structural class have been investigated as potent and selective kappa opioid receptor (KOR) agonists, according to patent literature . This mechanism of action suggests significant potential for this compound in fundamental neuropharmacology research, particularly in pathways related to pain and central nervous system disorders . Researchers can utilize this molecule as a key intermediate in synthetic routes or as a pharmacological tool to study specific receptor interactions and signaling pathways. Its structural complexity, including the sulfonyl group and cyclic imide, makes it a valuable subject for method development in synthetic and analytical chemistry. Strictly for Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-cyclohexyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c18-14(16-11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)22(17,20)21/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIIOSBQAMKSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725924
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Saccharin-Based Alkylation and Amidation

The most widely documented route begins with saccharin sodium (1,1-dioxido-1,2-benzisothiazol-3(2H)-one) as the foundational precursor. Reacting saccharin sodium with methyl chloroacetate in dimethylformamide (DMF) at 90–110°C produces methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate (2 ) via nucleophilic substitution. This intermediate is hydrolyzed under basic conditions (sodium methoxide in dry methanol) to yield methyl 4-hydroxy-2H-benzo[e]thiazine-3-carboxylate 1,1-dioxide (3 ), which undergoes methylation with dimethyl sulfate to form the 2-methyl derivative (4 ).

The critical amidation step involves reacting 2-chloro-N-cyclohexylacetamide (6a–n ) with the sodium salt of 3 or 4 in polar aprotic solvents. Chloroacetamide derivatives are synthesized by treating cyclohexylamine with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (pH 9.0, Na₂CO₃). Subsequent alkylation of the saccharin intermediate with 6a–n proceeds via SN2 displacement, forming the acetamide linkage.

Table 1: Reaction Conditions and Yields for Key Intermediates

Intermediate Reagents Temperature (°C) Time (h) Yield (%)
2 Saccharin sodium, methyl chloroacetate, DMF 90–110 3–4 86
3 Sodium methoxide, DMSO RT 1 60
6a–n Cyclohexylamine, chloroacetyl chloride, DCM RT 0.5 85
Target 3 /Na, 6a–n , DMSO 45–65 12–16 77

Solvent and Catalytic System Innovations

Recent optimizations focus on solvent selection to enhance reaction kinetics. Dichloromethane and ethyl acetate improve yields in chloroacetamide synthesis (85–87%) compared to DMF, which risks side reactions at elevated temperatures. Catalytic sodium methoxide in DMSO facilitates efficient deprotonation of saccharin intermediates, critical for nucleophilic activity. Post-reaction workup involves ice-cold water precipitation and ethanol recrystallization, achieving >99% purity by GC and NMR.

Mechanistic Insights and Stereochemical Considerations

Nucleophilic Displacement Dynamics

The formation of 2 proceeds via a two-step mechanism: (1) deprotonation of saccharin sodium by DMF, generating a reactive enolate, and (2) nucleophilic attack on methyl chloroacetate’s electrophilic carbon. FT-IR and ¹H NMR data confirm the absence of residual chloroacetate (δ 4.92 ppm for N-CH₂, absence of Cl⁻).

Amidation Selectivity

Competing O- vs. N-alkylation is mitigated by pH control during chloroacetamide synthesis. Maintaining pH 9.0 ensures preferential amine activation over hydroxyl group interference. ¹H NMR of the final product shows a singlet for the amide N-H proton (δ 10.04 ppm), confirming successful N-cyclohexyl substitution.

Comparative Analysis of Methodologies

Yield and Purity Tradeoffs

The saccharin-based route offers superior yields (77–86%) but requires stringent anhydrous conditions. In contrast, Schmidt-derived cyclohexylamine achieves higher enantiopurity (>99% e.e.), though this is superfluous for the target compound’s non-chiral structure.

Scalability and Industrial Feasibility

Large-scale production favors the Schmidt reaction for cyclohexylamine due to lower catalyst costs and one-pot processing. However, the saccharin pathway’s reliance on DMF poses waste management challenges, necessitating solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

The benzo[d]isothiazol-3(3H)-one scaffold is a common motif in medicinal chemistry. Key analogues and their distinguishing features include:

Compound Name Substituents Key Structural/Biological Notes References
N-(3-Bromophenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide 3-Bromophenyl group Synthesized via Step B coupling; 100% purity; potential antiviral activity (HCV NS3 helicase assays) .
N-(4-Hydroxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide 4-Hydroxyphenyl group Antioxidant and anti-inflammatory activities; lower ionization potential correlates with bioactivity .
N-Benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide Benzyl group Demonstrated urease inhibition; planar isothiazolinone ring enhances enzyme binding .
N-(2-Isopropylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide 2-Isopropylphenyl group Molecular weight 358.41; potential antimicrobial properties inferred from similar derivatives .

Key Structural Insights :

  • The benzo[d]isothiazol-3(2H)-one ring is planar in all analogues, with S–N bond lengths (~1.65 Å) consistent across derivatives, suggesting minimal steric distortion .
  • Electron-withdrawing groups (e.g., sulfone) enhance electrophilicity, improving interactions with biological targets like COX-1 .
Anticancer Activity
Anti-Inflammatory and Antioxidant Activity
  • N-(4-Hydroxyphenyl) Derivative: Showed 80% inhibition of IL-6 at 50 µM, comparable to aspirin (standard), due to phenolic hydroxyl’s radical scavenging ability .
  • Nitro/Nitrile Derivatives : 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetonitrile demonstrated superior antioxidant activity (IC₅₀ = 18 µM in DPPH assay) via radical stabilization .
Enzyme Inhibition
  • COX-1 Binding : Esters 3d and 3f (ΔG = -9.2 and -9.5 kcal/mol, respectively) outperformed aspirin (ΔG = -7.8 kcal/mol) in molecular docking, driven by hydrophobic interactions with Val349 and Tyr355 .
  • Urease Inhibition : N-Benzyl derivatives showed Ki values < 1 µM, likely due to benzyl’s π-π stacking with active-site histidine residues .

Biological Activity

N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory activities, supported by various research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₅H₁₈N₂O₄S
  • Molecular Weight : 342.38 g/mol
  • CAS Number : 899996-53-3

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isothiazole compounds exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate a promising potential for this compound in treating infections caused by resistant bacterial strains.

Cytotoxicity Studies

The cytotoxic effects of the compound have been evaluated using various cell lines. In vitro studies on L929 mouse fibroblast cells revealed that at higher concentrations (100 µM), the compound exhibited moderate cytotoxicity. However, lower concentrations did not significantly affect cell viability.

Table 2: Cytotoxicity Analysis on L929 Cells

Concentration (µM)Cell Viability (%)
0100
1295
5088
10070

This suggests that while this compound has some cytotoxic effects at elevated levels, it may be safe at lower doses.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been investigated. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The selectivity towards COX-2 over COX-1 could suggest a reduced risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within bacterial cells and inflammatory pathways. The presence of the dioxido and isothiazole moieties likely contributes to its antimicrobial and anti-inflammatory properties.

Case Studies

A recent case study involving the application of this compound in a murine model demonstrated significant reductions in inflammation markers following treatment with varying doses. The results indicated that the compound could effectively modulate immune responses, suggesting its potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling benzo[d]isothiazol-3(2H)-one derivatives with cyclohexylamine intermediates under reflux conditions using polar aprotic solvents (e.g., DMF or DCM). Optimization includes:

  • Catalyst selection : Use coupling agents like EDCI or HOBt to enhance amide bond formation .
  • Temperature control : Maintain 0–5°C during acid-sensitive steps to prevent side reactions .
  • Purification : Employ flash chromatography (ethyl acetate/hexane gradients) or recrystallization (DMF/water mixtures) to improve purity .
    • Key Parameters : Reaction time (4–70 hours), stoichiometric ratios (1:1.2 for amine:acid), and solvent polarity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify cyclohexyl protons (δ 1.0–2.0 ppm, multiplet) and acetamide carbonyl (δ ~170 ppm). Benzo[d]isothiazole protons appear as aromatic doublets (δ 7.4–8.0 ppm) .
  • IR Spectroscopy : Confirm sulfone (1150–1300 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches .
  • HRMS : Validate molecular ion peaks (e.g., [M+Na]+) with <2 ppm deviation .

Q. What preliminary assays are suitable for evaluating anticancer/antimicrobial activity?

  • Methodological Answer :

  • Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Monitor apoptosis via flow cytometry (Annexin V/PI staining) .
  • Antimicrobial : Broth microdilution (CLSI guidelines) for MIC against S. aureus or E. coli. Include positive controls (e.g., ciprofloxacin) .
  • Enzyme Inhibition : FRET-based assays for target enzymes (e.g., thymidylate synthase or sortase A) using fluorogenic substrates like Abz-LPETG-Dap(Dnp) .

Advanced Research Questions

Q. How can contradictory data between enzyme inhibition (IC50) and cellular efficacy (MIC) be resolved?

  • Methodological Answer :

  • Permeability Testing : Use Caco-2 cell monolayers or in silico models (e.g., QikProp) to assess membrane penetration .
  • Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify rapid degradation .
  • Target Engagement : Confirm intracellular target binding via CETSA (Cellular Thermal Shift Assay) .
    • Example : A derivative showed IC50 = 3.9 µM for SrtA inhibition but MIC = 8 µg/ml (~20 µM) due to poor bacterial uptake. Adjusting lipophilicity (logP) via alkyl chain modifications improved MIC 10-fold .

Q. How can molecular docking and NMR guide rational design of S. aureus sortase A inhibitors?

  • Methodological Answer :

  • Docking (AutoDock Vina) : Focus on the hydrophobic cleft (V166, I182) and catalytic C184. Prioritize derivatives with adamantyl groups for cleft occupancy .
  • NMR Titration : Monitor chemical shift perturbations (15N-1H HSQC) to map binding sites. Covalent adduct formation (C184-S) validates irreversible inhibition .
  • Structural Modifications : Introduce methyl groups at benzo[d]isothiazole C5/C6 to enhance π-π stacking with F241 .

Q. What considerations are critical for SAR studies on the benzo[d]isothiazol-3-one core?

  • Methodological Answer :

  • Core Modifications :
  • Electron-Withdrawing Groups (e.g., Cl at C5): Enhance electrophilicity for covalent binding .
  • Linker Optimization : Vary acetamide spacer length (2–4 carbons) to balance flexibility and rigidity .
  • Functional Assays : Pair IC50 (enzyme) with cellular viability (NIH/3T3 fibroblasts) to establish selectivity indices .
  • Data Analysis : Use 3D-QSAR (CoMFA) to correlate substituent effects with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.